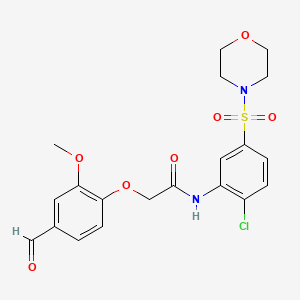

![molecular formula C23H25NO4 B2614395 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid CAS No. 2219408-44-1](/img/structure/B2614395.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid, also known as Fmoc-L-Dap(OAll)-OH, is a chemical compound used in scientific research. This compound is an amino acid derivative that is commonly used in the synthesis of peptides and proteins. The purpose of

Applications De Recherche Scientifique

Protection of Hydroxy-Groups

The Fmoc group has been extensively used to protect hydroxy-groups during the synthesis of complex molecules. This strategy is particularly valuable in synthesizing peptides and nucleic acids, where the Fmoc group's stability under base conditions and easy removal under mild basic conditions without affecting other sensitive functional groups is crucial (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

The Fmoc group facilitates the synthesis of structurally diverse N-substituted hydroxamic acids. This application is particularly relevant in the development of pharmacologically active compounds, showcasing the group's versatility in facilitating complex organic transformations (Mellor & Chan, 1997).

Tritiation of Carcinogenic Compounds

Research has explored the selective tritiation of methylene carbon atoms in carcinogenic fluorenylhydroxamic acids. This work is significant for studying the metabolic fate and mechanism of action of carcinogens, highlighting the fluorene derivatives' role in labeling studies (Gutmann & Bell, 1974).

Oligomer Synthesis from Sugar Amino Acids

The Fmoc-protected sugar amino acids derived from neuraminic acids have been used to synthesize oligomers. This application demonstrates the utility of Fmoc chemistry in constructing complex oligosaccharide structures, potentially relevant for developing new materials and biological probes (Gregar & Gervay-Hague, 2004).

Development of Fluorescent Materials

Innovative research has led to the development of new classes of poly-functionalized nicotinonitriles incorporating fluorene moieties for potential application in materials science. These compounds exhibit strong blue-green fluorescence emission, underscoring the fluorene derivatives' contribution to advancing fluorescent materials technology (Hussein, El Guesmi, & Ahmed, 2019).

Solid-Phase Peptide Synthesis

The Fmoc amino acids have revolutionized solid-phase peptide synthesis (SPPS), offering an orthogonal strategy that facilitates the synthesis of biologically active peptides and small proteins. This application highlights the critical role of Fmoc chemistry in peptide synthesis, providing researchers with a versatile and efficient methodology (Fields & Noble, 2009).

Propriétés

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-23(2)15(13-21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHRAPRULCGOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2614316.png)

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2614330.png)